molecular formula C12H11N3O4 B3037286 6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477854-31-2

6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B3037286
CAS No.: 477854-31-2
M. Wt: 261.23 g/mol
InChI Key: INDANFLNUJWOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an acetyl group, a methoxyphenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with acetylhydrazine, followed by cyclization with cyanogen bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine hydrides. Substitution reactions can result in various substituted triazine derivatives.

Scientific Research Applications

6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other triazine derivatives, such as:

    2,4,6-trimethyl-1,3,5-triazine: Known for its use in herbicides.

    2,4-diamino-6-chloro-1,3,5-triazine: Used in the synthesis of pharmaceuticals.

    2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine: Studied for its potential as a UV absorber.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it suitable for a variety of applications in different fields.

Properties

IUPAC Name

6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7(16)10-11(17)13-12(18)15(14-10)8-3-5-9(19-2)6-4-8/h3-6H,1-2H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDANFLNUJWOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=O)NC1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186308
Record name 6-Acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477854-31-2
Record name 6-Acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477854-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 2
Reactant of Route 2
6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 3
Reactant of Route 3
6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 4
6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 6
Reactant of Route 6
6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.